N-(1-Phenylprop-2-yn-1-yl)acetamide
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Overview
Description
N-(1-Phenylprop-2-yn-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-(1-Phenylprop-2-yn-1-yl)acetamide involves the IPrAuNTf2-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, followed by dynamic asymmetric biotransamination or bioreduction of the corresponding keto ester or keto amide intermediates . This method allows for the production of enantio- and diastereomerically enriched products using either racemic or optically active starting materials.
Industrial Production Methods
the use of gold(I) and enzyme catalysis in a regio- and stereoselective manner suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation.
Reduction: Asymmetric bioreduction of keto amide intermediates.
Substitution: Reactions involving thiol-reactive probes.
Common Reagents and Conditions
Oxidation: Visible light and photosensitizers.
Reduction: Gold(I) catalysts and enzymes.
Substitution: Thiol-reactive probes such as 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Major Products Formed
Oxidation: Formylated products.
Reduction: Enantio- and diastereomerically enriched amino alcohols, diols, and diamines.
Substitution: Covalently labeled cysteinome in cells and tissues.
Scientific Research Applications
N-(1-Phenylprop-2-yn-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Phenylprop-2-yn-1-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . In biocatalytic processes, the compound undergoes hydration and biotransamination or bioreduction, leading to the formation of enantio- and diastereomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(prop-2-yn-1-yl)acetamide .
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide .
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide .
Uniqueness
N-(1-Phenylprop-2-yn-1-yl)acetamide is unique due to its phenylpropynyl structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to undergo regio- and stereoselective transformations makes it valuable in the synthesis of complex molecules with high enantiomeric and diastereomeric purity .
Properties
IUPAC Name |
N-(1-phenylprop-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h1,4-8,11H,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKARKRQSRKNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566971 |
Source
|
Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123772-66-7 |
Source
|
Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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